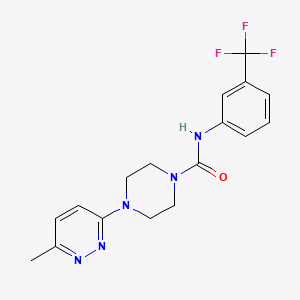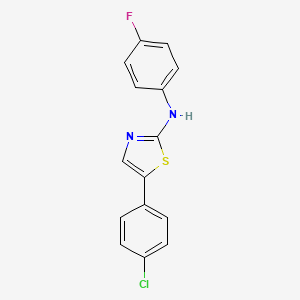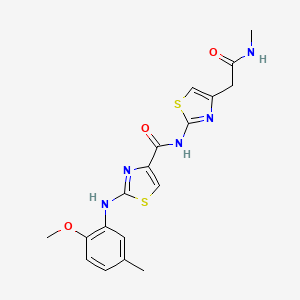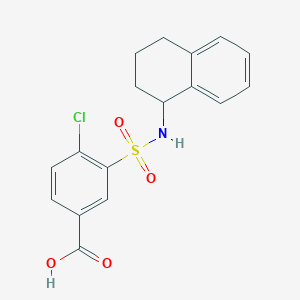![molecular formula C18H13F3N2OS B2865227 2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 577989-53-8](/img/structure/B2865227.png)
2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic compound. It contains an isoquinoline group, which is a heterocyclic aromatic organic compound . It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of various functional groups. The isoquinoline group contributes to the aromaticity of the compound . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and depend on the reaction conditions. For example, arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility and reactivity .Scientific Research Applications
Luminescent Materials and Bioimaging
F1316-0093: has been identified as a compound with potential applications in the field of luminescent materials and bioimaging. The isoquinoline moiety of the molecule can be utilized to create fluorescent probes that are beneficial for their biocompatibility, low toxicity, and high efficiency. These properties make it suitable for use in biological imaging reagents .
Synthesis of Bioactive Molecules
The structure of F1316-0093 is conducive to the synthesis of pyrrolo[2,1-a]isoquinoline derivatives. These derivatives are frequently found in bioactive natural products and pharmaceutically important molecules. The easy synthesis of these derivatives from F1316-0093 can lead to the production of artificial molecules with potential therapeutic applications .
Anticancer Research
Some derivatives of F1316-0093 have shown promise in anticancer research. The sulfonated indolo[2,1-a]isoquinolines, which can be synthesized from F1316-0093 , have exhibited bioactivity that could be harnessed for developing new anticancer drugs .
Development of Environmentally Sensitive Probes
The compound’s derivatives can be used to develop environmentally sensitive probes. These probes can detect changes in the environment, such as pH shifts or the presence of metal ions, which is crucial for environmental monitoring and assessment .
Two-Photon Fluorescence Bioimaging
F1316-0093: derivatives have applications in two-photon fluorescence bioimaging. This advanced imaging technique allows for the observation of biological processes in real-time, providing valuable insights into cellular functions and the effects of pharmaceuticals .
Transmissivity Measurement in Transparent Materials
Although not directly related to the compound itself, the identifier “F1316” is associated with a standard test method for measuring the transmissivity of transparent parts. This suggests that derivatives of F1316-0093 could potentially be used in the calibration or validation of such measurements, ensuring accurate and reliable results in material testing .
Future Directions
properties
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)14-7-3-4-8-15(14)23-16(24)11-25-17-13-6-2-1-5-12(13)9-10-22-17/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOHVNUJNWCQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2865151.png)
![1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2865152.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2865156.png)
![4-fluoro-N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865158.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2865161.png)


![Methyl 2-(ethylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865165.png)
![7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2865166.png)